molecular formula C12H17NO B1391883 (4-Piperidin-4-YL-phenyl)-methanol CAS No. 885274-59-9

(4-Piperidin-4-YL-phenyl)-methanol

Cat. No.: B1391883
CAS No.: 885274-59-9
M. Wt: 191.27 g/mol
InChI Key: XILJROLFLMLLDG-UHFFFAOYSA-N
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Description

(4-Piperidin-4-YL-phenyl)-methanol is a chemical compound that features a piperidine ring attached to a phenyl group, which is further connected to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Piperidin-4-YL-phenyl)-methanol typically involves the reaction of 4-piperidone with phenylmagnesium bromide, followed by reduction. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as lithium aluminum hydride (LiAlH4) for the reduction step .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Piperidin-4-YL-phenyl)-methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, (4-Piperidin-4-YL-phenyl)-methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives that can be used in different chemical reactions .

Biology

In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It serves as a model compound for understanding the interactions between similar molecules and biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It can be used as a starting material for the synthesis of drugs that target specific receptors or enzymes in the body .

Industry

In the industrial sector, this compound is used in the production of various chemicals and materials. Its versatility makes it valuable in the manufacture of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Piperidin-4-YL-phenyl)-methanol involves its interaction with specific molecular targets in biological systems. The piperidine ring can interact with receptors or enzymes, modulating their activity. The phenyl group can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Piperidin-4-YL-phenyl)-methanol is unique due to the presence of both the piperidine and phenyl groups, along with the methanol group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields.

Properties

IUPAC Name

(4-piperidin-4-ylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c14-9-10-1-3-11(4-2-10)12-5-7-13-8-6-12/h1-4,12-14H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILJROLFLMLLDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678120
Record name [4-(Piperidin-4-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885274-59-9
Record name [4-(Piperidin-4-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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